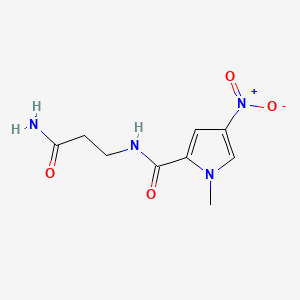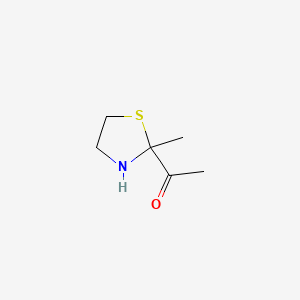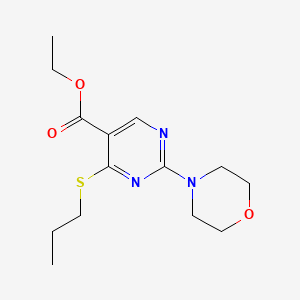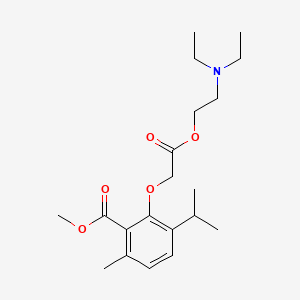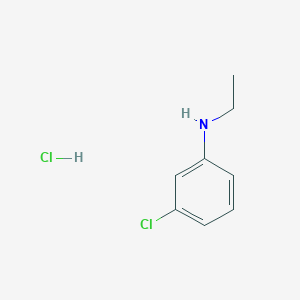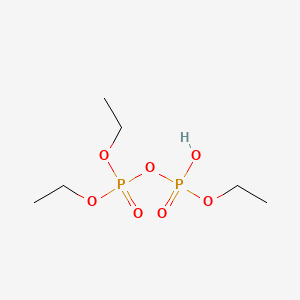
Diphosphoric acid, triethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphosphoric acid, triethyl ester, also known as triethyl diphosphate, is an organophosphorus compound with the chemical formula (C2H5O)3P2O5. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is part of the broader class of phosphate esters, which are widely utilized in both organic and inorganic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphosphoric acid, triethyl ester can be synthesized through the esterification of phosphoric acid with ethanol. One common method involves the reaction of phosphorus oxychloride (POCl3) with ethanol in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{POCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_3\text{P} + 3 \text{HCl} ]
Another method involves the use of triphenylphosphine oxide and oxalyl chloride as coupling reagents for the esterification of alcohols with carboxylic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the removal of by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Diphosphoric acid, triethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and ethanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically catalyzed by acids or bases, leading to the formation of phosphoric acid and ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the ester groups.
Major Products
Hydrolysis: Phosphoric acid and ethanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diphosphoric acid, triethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in phosphorylation reactions.
Biology: Utilized in the study of enzyme mechanisms and as a model compound for biological phosphate esters.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Employed in the manufacture of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diphosphoric acid, triethyl ester involves its ability to act as a phosphorylating agent. It can transfer its phosphate groups to other molecules, a process that is crucial in many biochemical pathways. The molecular targets and pathways involved include:
Enzymatic Reactions: Acts as a substrate or inhibitor in various enzymatic reactions.
Signal Transduction: Participates in phosphorylation events that are key to cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphoric acid, trimethyl ester: Similar in structure but with methyl groups instead of ethyl groups.
Phosphoric acid, triethyl ester: Another phosphate ester with similar properties.
Triphosphoric acid esters: Compounds with three phosphate groups, used in similar applications.
Uniqueness
Diphosphoric acid, triethyl ester is unique due to its specific ester groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in both research and industrial applications, distinguishing it from other phosphate esters .
Eigenschaften
CAS-Nummer |
20680-55-1 |
|---|---|
Molekularformel |
C6H16O7P2 |
Molekulargewicht |
262.13 g/mol |
IUPAC-Name |
[ethoxy(hydroxy)phosphoryl] diethyl phosphate |
InChI |
InChI=1S/C6H16O7P2/c1-4-10-14(7,8)13-15(9,11-5-2)12-6-3/h4-6H2,1-3H3,(H,7,8) |
InChI-Schlüssel |
NDLNATOTGAPSLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(O)OP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


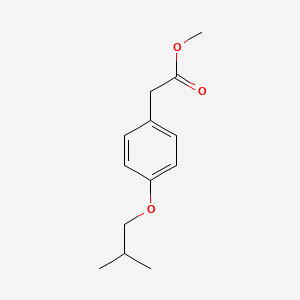

![tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13938556.png)
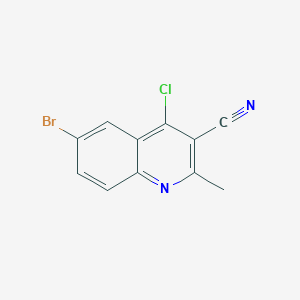
![Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate](/img/structure/B13938562.png)
